[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-2-3-4-6-11-17-12-19-18(16-9-7-5-8-10-16)13-23(26)28-21(19)14-20(17)27-15-22(24)25/h5,7-10,12-14H,2-4,6,11,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNZLASKJTZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-phenylchromen-2-one with hexyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like acetone or dimethylformamide and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: The phenyl and hexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce chroman derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions can yield chroman derivatives.
These reactions highlight its utility in developing new compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound has been investigated for its biological activities, particularly as an enzyme inhibitor. Studies have shown that it can interact with specific biological macromolecules, leading to various therapeutic effects:
Potential Biological Effects:
| Effect | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes, blocking their activity. |
| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines and pathways involved in inflammation. |
Research indicates that coumarin derivatives like this compound exhibit significant antimicrobial properties, suggesting potential use as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
Medicine
In the field of medicine, [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid has been explored for its therapeutic properties:
Therapeutic Applications:
| Application | Mechanism of Action |
|---|---|
| Anti-inflammatory | Inhibits cytokine production and inflammatory pathways. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Anticancer | Induces apoptosis in cancer cells through enzyme inhibition. |
Studies have shown that this compound can significantly reduce inflammation and may hold promise in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the applications of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetic acid:
- Antimicrobial Activity Study : A study demonstrated that this compound inhibited the growth of multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Mechanism : Research revealed that coumarin derivatives significantly reduced levels of pro-inflammatory cytokines in vitro, indicating their potential role in managing inflammatory diseases .
- Anticancer Properties : Investigations into its anticancer effects showed that the compound could induce apoptosis in various cancer cell lines, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent configuration. Below is a comparison with key analogues:
Key Observations :
- Substituent Position: The hexyl group at position 6 (vs.
- Functional Groups : The acetic acid group (-COOH) at position 7 improves uranium adsorption efficiency compared to acetamide (-CONH2) or ester derivatives, as -COOH facilitates coordination with U(VI) ions .
- Phenyl vs. Methyl : The 4-phenyl group (aromatic) may enhance π-π interactions in adsorption processes compared to 4-methyl analogues .
Uranium Adsorption Performance
Studies on acetic acid-modified biochar (ASBB) highlight the critical role of -COOH groups in uranium removal.
Comparison with Non-Acid Derivatives:
Biological Activity
[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative that exhibits diverse biological activities. Coumarins are well-known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This compound's unique structure enhances its lipophilicity and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid |
| Molecular Formula | C23H24O5 |
| CAS Number | 405903-68-6 |
| Purity | 95% |
Antimicrobial Activity
Research has demonstrated that coumarin derivatives possess significant antimicrobial properties. [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. A study indicated that similar coumarin compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum activity .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Studies have shown that coumarins can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation . This suggests that [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid could be beneficial in managing inflammatory diseases.
Anticancer Potential
Coumarins are also recognized for their anticancer properties. Research indicates that derivatives like [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to cell cycle regulation and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various coumarin derivatives, including [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetic acid. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : In a controlled experiment, the compound was administered to animal models with induced inflammation. Results showed a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum.
- Anticancer Activity : A recent study investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with [(6-hexyl-2-oxo-4-phenylenesulfonate]acetic acid led to a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .
Q & A
Q. What are the established synthetic routes for [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step procedures:
Chromenone Core Formation : A condensation reaction between substituted phenols and β-keto esters, often catalyzed by bases like sodium ethoxide or piperidine (e.g., Meldrum's acid in ethanol under reflux) .
Functionalization : Alkylation or nucleophilic substitution at the 7-position to introduce the hexyl and phenyl groups. For example, coupling acetic acid derivatives via Mitsunobu or Williamson ether synthesis.
Purification : Recrystallization or column chromatography to isolate the product.
- Key Conditions :
- Catalysts : Piperidine (0.15 mmol) improves reaction efficiency .
- Solvent : Ethanol or DMF enhances solubility of intermediates.
- Temperature : Reflux (70–80°C) optimizes reaction kinetics .
Q. What spectroscopic and crystallographic methods are employed to characterize [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.5–8.0 ppm, hexyl chain protons at δ 1.0–1.5 ppm) .
- IR : C=O stretch (~1700 cm) and O–H stretch (~2500 cm) validate functional groups.
- Crystallography :
- Single-crystal X-ray diffraction using SHELXL (SHELX-2018) refines bond lengths and angles, resolving structural ambiguities .
- Example : A related coumarin derivative showed a dihedral angle of 12.3° between the chromenone core and phenyl group .
Advanced Research Questions
Q. How can researchers optimize the synthesis of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid to improve purity and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., piperidine vs. DBU), solvents (ethanol vs. DMF), and temperatures to identify Pareto-optimal conditions.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >98% purity.
- Scalability : Pilot-scale reactions in continuous flow reactors reduce side-product formation .
- Table: Optimization Parameters :
| Parameter | Optimized Condition | Effect on Yield |
|---|---|---|
| Catalyst | Piperidine (0.15 mmol) | +20% yield |
| Reaction Temperature | 78°C (reflux) | Maximized purity |
| Solvent | Ethanol | Improved solubility |
Q. What strategies resolve contradictions in reported biological activities of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and enzyme sources (e.g., human recombinant COX-2).
- Orthogonal Validation : Combine in vitro (e.g., AChE inhibition) and in silico (molecular docking with AutoDock Vina) to confirm target specificity .
- Purity Verification : NMR and LC-MS to rule out impurities causing false positives/negatives.
- Example : Discrepancies in IC values (e.g., 15.2 µM vs. 48.7 µM) may arise from differing DMSO concentrations in assay buffers .
Q. How does the hexyl substituent influence the compound’s pharmacokinetic properties, and what in silico methods predict its bioavailability?
- Methodological Answer :
- Lipophilicity : The hexyl chain increases logP (predicted logP = 3.8 via SwissADME), enhancing membrane permeability but reducing aqueous solubility .
- Metabolism : CYP3A4-mediated oxidation of the hexyl chain predicted using ADMETlab 2.0.
- Bioavailability : Molecular dynamics simulations (GROMACS) show prolonged binding to serum albumin, suggesting extended half-life .
Data Contradiction Analysis
Q. How should researchers address conflicting structural data (e.g., bond lengths, torsion angles) in crystallographic studies of this compound?
- Methodological Answer :
- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, ensuring R-factor convergence <5% .
- Validation Tools : Check CIF files with PLATON or Mercury for outliers in bond angles/distances.
- Example : A related chromenone derivative showed a C–O bond length discrepancy (1.36 Å vs. 1.42 Å) due to unresolved hydrogen bonding .
Biological Activity Profiling
Q. What in vitro assays are recommended to evaluate the neuroprotective potential of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid?
- Methodological Answer :
- Primary Assays :
- Aβ Aggregation Inhibition : Thioflavin T fluorescence assay .
- Oxidative Stress : HO-induced neuronal cell death in SH-SY5Y cells, measured via MTT assay.
- Secondary Validation :
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation.
- Table: Representative Data :
| Biological Activity | Assay Type | Result (IC/EC) | Reference |
|---|---|---|---|
| AChE Inhibition | In vitro | 15.2 µM | |
| Cytotoxicity | MCF-7 cell line | 48.7 µM | |
| Antioxidant Activity | DPPH assay | EC = 32.4 µM |
Notes on Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
